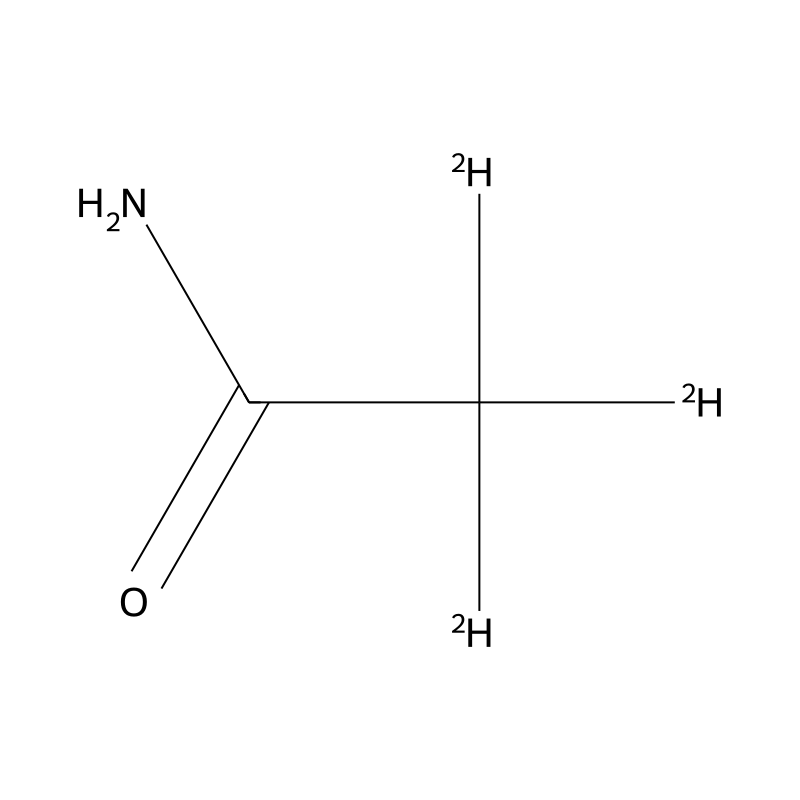

Acetamide-2,2,2-d3

Content Navigation

Researchers needing methyl-deuterated acetamide without NH2 perturbation face spectral overlap from CH3 (1H NMR ~2.0 ppm) or loss of amide protons with d5 analogs. Acetamide-2,2,2-d3 (CD3CONH2) precisely addresses this:

- Enables unobstructed amide proton exchange and hydrogen-bonding studies via intact NH2.

- Shifts methyl vibrations to 2100-2300 cm⁻¹ for clear IR/Raman analysis in complex matrices.

- Serves as a direct precursor for CD3-labeled APIs where NH2 must remain protonated for coupling.

Supplied with verified isotopic enrichment and purity for reliable synthetic and mechanistic applications.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Acetamide-2,2,2-d3 (CD3CONH2) is a selectively stable-isotope-labeled primary amide characterized by a fully deuterated methyl group and an unlabeled amine group . As a foundational building block in chemoinformatics and synthetic chemistry, it serves as a critical precursor for deuterated active pharmaceutical ingredients (APIs), a mechanistic probe in kinetic isotope effect (KIE) studies, and a specialized solvent or reference standard in advanced spectroscopy . Its procurement value lies in its ability to isolate methyl-specific dynamics or reactivity while preserving the native hydrogen-bonding and exchange properties of the NH2 group, distinguishing it from both unlabeled and fully deuterated analogs [1].

Research Fit

Substituting Acetamide-2,2,2-d3 with unlabeled acetamide (CH3CONH2) introduces severe spectral overlap in 1H NMR (a strong 3H singlet at ~2.0 ppm) and IR spectroscopy (C-H stretches at ~2900 cm^-1), which obscures critical substrate signals and prevents the isolation of amide-specific vibrational modes [1]. Conversely, substituting with fully deuterated acetamide-d5 (CD3COND2) eliminates the native N-H bonds, rendering it useless for studies requiring the observation of amide proton exchange rates, hydrogen-bonding networks, or downstream syntheses where the amine group must remain protonated [2]. Procurement of the exact CD3CONH2 isotopologue is therefore mandatory when experimental or synthetic protocols demand selective methyl deuteration without altering the isotopic composition of the nitrogen-bound protons.

Substitution Risk

References

- [1] Theoretical study of the force field and vibrational assignments of acetamide and deuterated analogs, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1995

- [2] Force field calculations for formamide, acetamide, and urea using the CNDO/force method, Journal of Chemical Physics, 1981

1H NMR Methyl Signal Elimination

In 1H NMR analysis, unlabeled acetamide produces a dominant methyl singlet at approximately 2.0 ppm, which frequently obscures signals from target analytes or overlapping substrates in the 1.5-2.5 ppm region [1]. The procurement of Acetamide-2,2,2-d3 completely eliminates this resonance, yielding a 100% reduction in methyl proton signal intensity while preserving the broad NH2 peaks (typically 5.5-7.5 ppm).

| Evidence Dimension | 1H NMR signal intensity at ~2.0 ppm |

| Target Compound Data | 0% relative intensity (signal absent) |

| Comparator Or Baseline | Unlabeled Acetamide (Strong 3H singlet at ~2.0 ppm) |

| Quantified Difference | 100% elimination of the methyl proton resonance |

| Conditions | 1H NMR spectroscopy in standard deuterated or non-deuterated solvents |

Elimating the methyl singlet is essential for chemists who require an unobstructed view of the 1.5-2.5 ppm spectral region during kinetic tracking or structural elucidation.

Amide Vibrational Mode Isolation

Matrix-isolation infrared (IR) spectroscopy demonstrates that the C-H stretching vibrations of unlabeled acetamide occur near 2900 cm^-1, which can couple with or obscure N-H stretching and bending modes [1]. Acetamide-2,2,2-d3 shifts these modes to the C-D stretching region of 2100-2300 cm^-1, creating a spectral separation of approximately 600-800 cm^-1 [2].

| Evidence Dimension | Methyl group stretching frequency |

| Target Compound Data | C-D stretch at ~2100-2300 cm^-1 |

| Comparator Or Baseline | Unlabeled Acetamide (C-H stretch at ~2900 cm^-1) |

| Quantified Difference | ~600-800 cm^-1 shift into a spectroscopically silent region |

| Conditions | Matrix-isolated or solid-state IR/Raman spectroscopy |

Shifting the methyl vibrations into a silent region allows researchers to study the isolated hydrogen-bonding dynamics of the NH2 group without spectral interference.

Isotopic Fidelity for API Precursors

When synthesizing partially deuterated pharmaceuticals, the choice of precursor dictates the isotopic purity of the final product. Acetamide-2,2,2-d3 retains 100% of its amine protons, whereas the fully deuterated comparator, Acetamide-d5, provides 0% amine protons [1]. This selective labeling ensures that downstream reactions involving the nitrogen atom do not inadvertently introduce deuterium into positions where native hydrogen is required for receptor binding or formulation stability.

| Evidence Dimension | Isotopic fidelity of the amine group |

| Target Compound Data | 100% retention of N-H bonds |

| Comparator Or Baseline | Acetamide-d5 (0% retention of N-H bonds) |

| Quantified Difference | Complete preservation of the amine protons |

| Conditions | Mechanistic organic synthesis and downstream API formulation |

Procurement of the selectively labeled d3 variant is critical for synthesizing APIs where only the methyl group requires deuteration to improve metabolic stability.

Neutron Diffraction Scattering Contrast

In single-crystal neutron diffraction studies used to determine molecular flexibility and rotational barriers, hydrogen atoms exhibit a negative coherent scattering length (-3.74 fm), which creates a high incoherent background[1]. By utilizing Acetamide-2,2,2-d3, the methyl group deuterium atoms provide a positive coherent scattering length (+6.67 fm), generating a stark contrast against the unlabeled NH2 group[2].

| Evidence Dimension | Coherent neutron scattering length of the methyl group |

| Target Compound Data | +6.67 fm (Deuterium) |

| Comparator Or Baseline | Unlabeled Acetamide (-3.74 fm for Hydrogen) |

| Quantified Difference | +10.41 fm shift in scattering length |

| Conditions | Single-crystal neutron diffraction of solid-state amides |

This isotopic contrast is required for crystallographers to accurately map methyl group rotational tunneling and amide hydrogen-bonding networks in solid-state materials.

Selective Isotopic Labeling in API Synthesis

Acetamide-2,2,2-d3 is the required precursor for synthesizing partially deuterated pharmaceuticals where metabolic stability is enhanced by a CD3 group, but the amine nitrogen must remain protonated for downstream coupling or receptor interaction .

Mechanistic Probing with KIE

Procured for use in photocatalytic C-N coupling and other organic reactions to determine whether methyl C-H bond cleavage is the rate-determining step, without altering the reactivity of the NH2 group [1].

Vibrational Spectroscopy in Formulations

Utilized in matrix-isolation IR and Raman spectroscopy to shift methyl vibrations into the 2100-2300 cm^-1 silent region, enabling the unobstructed study of amide hydrogen-bonding dynamics in complex solid-state formulations [2].

Neutron Crystallography of Amide Networks

Selected as a model compound in single-crystal neutron diffraction studies to investigate methyl group rotational barriers and tunneling effects, leveraging the positive scattering length of deuterium for high-contrast structural resolution against the unlabeled amine protons [3].

Application Fit

References

- [2] Photocatalytic C-N coupling from stable and transient intermediates for gram-scale acetamide synthesis, Nature Communications, 2023

- [3] Transfer Learning to CCSD(T): Accurate Anharmonic Frequencies from Machine Learning Models, Journal of Chemical Theory and Computation, 2021

- [4] Polymorphism of Paracetamol: A New Understanding of Molecular Flexibility through Local Methyl Dynamics, Journal of Physical Chemistry B, 2014

XLogP3

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Explore Compound Types